2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide
Overview
Description
2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide is a chemical compound with the molecular formula C15H10Br2FNO2. It is characterized by the presence of bromine, fluorine, and benzoyl groups, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzoyl chloride followed by acylation with 4-bromoaniline. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N-bromosuccinimide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acylation processes, utilizing automated reactors to ensure precision and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted amides, oxides, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]-2-chloroacetamide
- 4-Bromo-2-fluorobenzonitrile
- Ethyl (4-bromo-2-fluorobenzoyl)acetate
Uniqueness
2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
2-bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2FNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWKRDBSCPGFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702715 | |
Record name | 2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1647-74-1 | |
Record name | 2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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